molecular formula C20H26NO7P+2 B12063780 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate

Cat. No.: B12063780
M. Wt: 423.4 g/mol
InChI Key: DLVZKWWTDXVWRH-UHFFFAOYSA-P
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Description

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate is a complex organic compound known for its unique structural properties It features a benzyl group substituted with methoxy groups at the 3 and 4 positions, and an isoquinolinium core with additional methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate typically involves multiple steps, starting with the preparation of the benzyl and isoquinolinium precursors. The benzyl precursor can be synthesized through the methylation of 3,4-dihydroxybenzyl alcohol using dimethyl sulfate. The isoquinolinium core is prepared via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of an acid catalyst.

    Reduction: Sodium borohydride in a solvent like ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions include quinone derivatives, reduced isoquinolinium compounds, and substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate is unique due to its specific substitution pattern and the presence of both benzyl and isoquinolinium moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H26NO7P+2

Molecular Weight

423.4 g/mol

IUPAC Name

dihydroxy(oxo)phosphanium;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium

InChI

InChI=1S/C20H23NO4.HO3P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-4(2)3/h5-6,10-12H,7-9H2,1-4H3;(H-,1,2,3)/p+2

InChI Key

DLVZKWWTDXVWRH-UHFFFAOYSA-P

Canonical SMILES

COC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.O[P+](=O)O

Origin of Product

United States

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